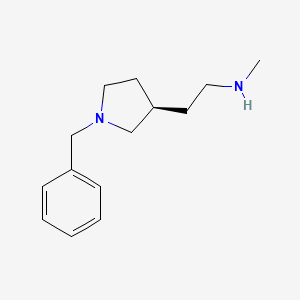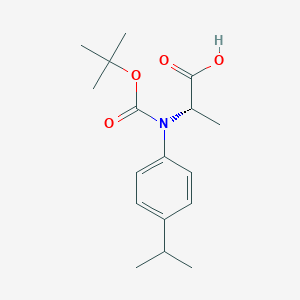
N-(tert-butoxycarbonyl)-N-(4-isopropylphenyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-p-Isopropylphenyl-L-alanine, also known by its IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid, is a compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-p-Isopropylphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production methods for Boc-p-Isopropylphenyl-L-alanine are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids has been reported to improve the efficiency and selectivity of the Boc protection reaction .
化学反应分析
Types of Reactions
Boc-p-Isopropylphenyl-L-alanine undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: TFA, HCl
Major Products Formed
The major products formed from these reactions include the deprotected amino acid (L-alanine) and various oxidized or reduced derivatives depending on the specific reaction conditions used .
科学研究应用
Boc-p-Isopropylphenyl-L-alanine is widely used in scientific research, particularly in the following areas:
作用机制
The mechanism of action of Boc-p-Isopropylphenyl-L-alanine primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .
相似化合物的比较
Similar Compounds
Boc-L-alanine: Similar to Boc-p-Isopropylphenyl-L-alanine but lacks the isopropylphenyl group.
Fmoc-L-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.
Cbz-L-alanine: Uses a carboxybenzyl (Cbz) group for protection.
Uniqueness
Boc-p-Isopropylphenyl-L-alanine is unique due to the presence of the isopropylphenyl group, which can impart different chemical properties and reactivity compared to other protected amino acids. This makes it a valuable building block in the synthesis of complex molecules and peptides .
属性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
(2S)-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylanilino]propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-7-9-14(10-8-13)18(12(3)15(19)20)16(21)22-17(4,5)6/h7-12H,1-6H3,(H,19,20)/t12-/m0/s1 |
InChI 键 |
ZUYLTCBWVBUFRR-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(C)C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N(C(C)C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


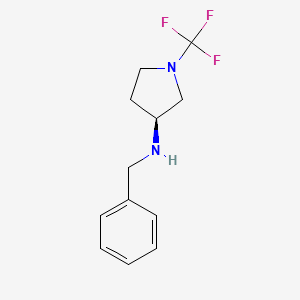
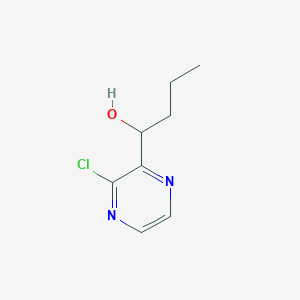
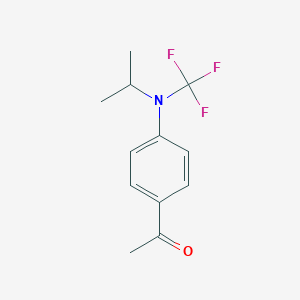
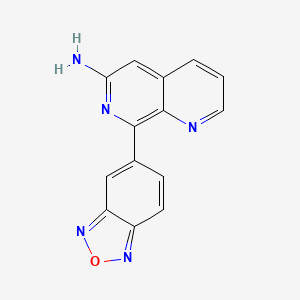
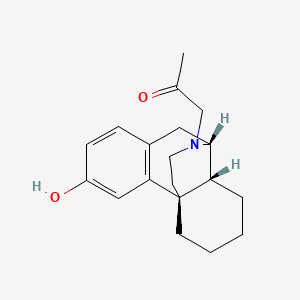
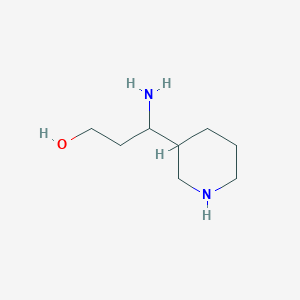
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
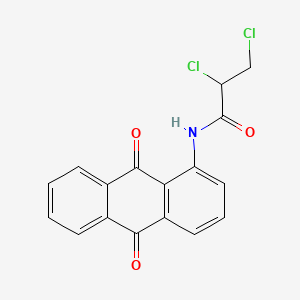
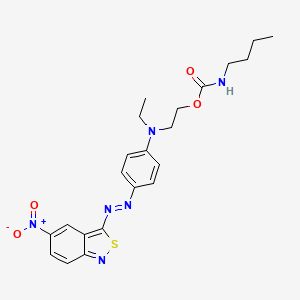
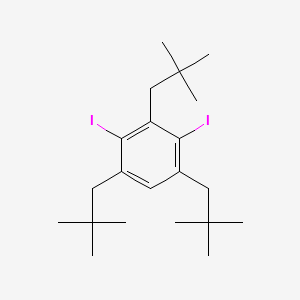
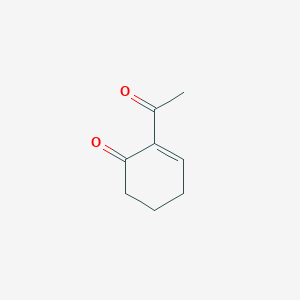
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)
